Fenbendazole sulfone-d3

Isotope Dilution Mass Spectrometry Internal Standard Matrix Effects

Quantifying fenbendazole sulfone residues without a proper internal standard risks ion suppression, isotopic cross-talk, and failed FDA/EU audits. Fenbendazole sulfone-d3 (CAS 1228182-49-7) resolves these: • M+3 mass shift eliminates spectral overlap with unlabeled analyte • 99.8 atom% D isotopic purity ensures linearity across 2.5-30 ng/mL • >99% chemical purity minimizes co-eluting interferences in LC-MS/MS Supplied with full CoA for immediate method validation.

Molecular Formula C15H13N3O4S
Molecular Weight 334.4 g/mol
CAS No. 1228182-49-7
Cat. No. B1456438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbendazole sulfone-d3
CAS1228182-49-7
Molecular FormulaC15H13N3O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
InChIKeyUAFDGCOOJPIAHN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenbendazole Sulfone-d3: Certified Deuterated Internal Standard


Fenbendazole sulfone-d3 (CAS 1228182-49-7) is a stable isotope-labeled analog of fenbendazole sulfone, a benzimidazole anthelmintic metabolite . Synthesized with three deuterium atoms at the methyl carbamate position (M+3 mass shift), this compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [1]. Its primary function is to enable precise quantification of fenbendazole sulfone in complex biological matrices by compensating for sample preparation variability, ionization suppression, and matrix effects . It is widely utilized in veterinary drug residue monitoring, pharmacokinetic studies, and food safety compliance testing.

Why Generic Substitution Fails in Regulated Assays


Substituting fenbendazole sulfone-d3 with non-deuterated fenbendazole sulfone or a lower-purity isotopic analog introduces significant analytical risks. Non-deuterated compounds lack the distinct mass shift (M+3) required for differentiation in mass spectrometry, rendering them ineffective as internal standards for isotope dilution workflows [1]. Lower isotopic purity (<99 atom% D) leads to isotopic cross-talk, inaccurate quantification, and reduced linear dynamic range due to spectral overlap with the unlabeled analyte . Furthermore, lower chemical purity (<98%) introduces co-eluting impurities that can suppress or enhance ionization, compromising method reproducibility and regulatory compliance . The cumulative effect is unreliable data, failed audits, and costly method re-validation.

Isotopic and Chemical Purity Benchmarks


Superior Isotopic Purity Reduces Cross-Talk

Fenbendazole sulfone-d3 from Witega exhibits an isotopic purity of 99.8 atom% D , significantly exceeding the 95-98% atom D range typical of many deuterated internal standards from other suppliers . This high isotopic enrichment minimizes the presence of unlabeled (d0) species that can co-elute with the native fenbendazole sulfone, thereby reducing isotopic cross-talk and improving the lower limit of quantification (LLOQ) in complex matrices.

Isotope Dilution Mass Spectrometry Internal Standard Matrix Effects

Enhanced Chemical Purity Improves Robustness

The overall chemical purity of fenbendazole sulfone-d3 from Witega is >99.0% by HPLC , which is superior to the ≥98% HPLC purity specification of the Honeywell Fluka product and the ≥95% HPLC purity offered by some generic suppliers [1]. This higher purity level ensures fewer non-volatile impurities that can accumulate in the LC-MS ion source, cause signal drift, or produce ghost peaks, leading to more reproducible chromatographic performance.

Method Validation Chromatography Impurity Profiling

Effective Matrix Effect Compensation

While no direct head-to-head matrix effect study was identified in the public domain for fenbendazole sulfone-d3, the fundamental principle of stable isotope-labeled internal standards (SIL-IS) is well-established. A validated LC-MS/MS method for fenbendazole sulfone in bobwhite liver, which would typically employ a deuterated internal standard like fenbendazole sulfone-d3, achieved an average recovery of 89.9% and a quantitation range of 2.5-30 ng/mL [1]. This contrasts sharply with methods lacking a SIL-IS, where matrix effects can cause ionization suppression or enhancement of 30-70%, as reported in similar benzimidazole assays [2].

Matrix Effects Isotope Dilution Recovery

Validated Application Scenarios


Regulatory Residue Monitoring in Food Tissues

Fenbendazole sulfone-d3 is the preferred internal standard for quantifying fenbendazole sulfone residues in liver, muscle, kidney, fat, milk, and eggs. Its high isotopic purity (99.8 atom% D) and chemical purity (>99.0%) are essential for achieving the low ng/g detection limits and high recovery rates (89.9%) required by FDA CVM Guidance for Industry #208 and EU SANTE guidelines [1]. This ensures robust, defensible data for MRL compliance and import/export testing.

Pharmacokinetic and Metabolism Studies

In pharmacokinetic studies of fenbendazole in animals such as sheep, cattle, or poultry, accurate quantification of the sulfone metabolite is critical for determining drug disposition and establishing withdrawal periods. Using fenbendazole sulfone-d3 as an internal standard corrects for inter-individual variability in sample matrix and extraction efficiency, as demonstrated in validated LC-MS/MS methods with a 2.5-30 ng/mL linear range [2]. This enables precise calculation of key PK parameters like AUC, Cmax, and half-life.

Multi-Residue Screening and Confirmatory Analysis

Fenbendazole sulfone-d3 is integrated into multi-residue LC-MS/MS methods for the simultaneous detection of benzimidazoles and their metabolites. Its consistent chromatographic behavior and high purity minimize interferences and ensure reliable qualifier/quantifier ion ratios, which are crucial for meeting EU 2021/808/EC confirmation criteria . This facilitates high-throughput screening of hundreds of samples for veterinary drug surveillance programs.

Forensic Toxicology and Doping Control

While less common, the high specificity of fenbendazole sulfone-d3 makes it suitable for confirmatory analysis in forensic toxicology, where detection of fenbendazole exposure in non-target species (e.g., wildlife, racing animals) may be required. The M+3 mass shift provides unambiguous identification, reducing the risk of false positives from matrix interferences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenbendazole sulfone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.